molecular formula C20H22N4O B2722767 N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide CAS No. 1207049-77-1

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide

Cat. No.: B2722767
CAS No.: 1207049-77-1
M. Wt: 334.423
InChI Key: WMECADPKVXHSMP-UHFFFAOYSA-N
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Description

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide is a complex organic compound that features a benzimidazole moiety, a cyclohexyl group, and a nicotinamide group

Chemical Reactions Analysis

Types of Reactions

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction of the nitro group in nicotinamide can produce aminonicotinamide .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide involves its interaction with specific molecular targets. For instance, the benzimidazole moiety can bind to enzyme active sites, inhibiting their activity. The nicotinamide group can interact with nicotinamide adenine dinucleotide (NAD) pathways, influencing cellular metabolism. The cyclohexyl group may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like omeprazole and albendazole, which also contain the benzimidazole moiety.

    Cyclohexyl derivatives: Compounds such as cyclohexylamine and cyclohexanol, which feature the cyclohexyl group.

    Nicotinamide derivatives: Compounds like nicotinamide riboside and nicotinamide mononucleotide, which include the nicotinamide group.

Uniqueness

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide is unique due to the combination of its three distinct functional groups, which confer a range of chemical and biological properties

Properties

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c25-20(16-4-3-11-21-13-16)22-12-14-7-9-15(10-8-14)19-23-17-5-1-2-6-18(17)24-19/h1-6,11,13-15H,7-10,12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMECADPKVXHSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)C2=CN=CC=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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